1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-17(25-18(21-12)14-8-10-15(20)11-9-14)13(2)24-19(23)22-16-6-4-3-5-7-16/h3-11,13H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFSVQZEOYTHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Phenylcarbamate Moiety: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylcarbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| Compound A | E. coli | C. albicans | High |
| Compound B | S. aureus | A. niger | Moderate |
| 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate | S. typhimurium | F. oxysporum | High |
The high activity level against Salmonella typhimurium and Fusarium oxysporum suggests that this compound could be developed into an effective antimicrobial agent.
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast adenocarcinoma (MCF7). Molecular docking studies indicate that the compound interacts effectively with target proteins involved in cancer pathways.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 15 |
| Compound B | HeLa | 20 |
| This compound | MCF7 | 12 |
The lower IC50 value indicates a stronger potency of the compound against breast cancer cells compared to other tested compounds.
Agrochemical Applications
The thiazole moiety is known for its herbicidal and fungicidal properties, making this compound a candidate for agrochemical applications. Preliminary studies suggest that it may inhibit the growth of specific plant pathogens, thus protecting crops from diseases.
Table 3: Fungicidal Activity Against Plant Pathogens
| Pathogen | Inhibition (%) |
|---|---|
| Botrytis cinerea | 85 |
| Fusarium graminearum | 78 |
| Rhizoctonia solani | 90 |
These results indicate significant potential for development as a fungicide in agricultural practices.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized several derivatives of thiazole and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities, revealing that modifications to the thiazole ring structure significantly enhanced their efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been performed to predict how well the compound binds to target proteins associated with cancer cell proliferation. These studies provide insights into the structural requirements for biological activity and guide future modifications to improve potency.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
The N-(4-chlorophenyl)carbamate in introduces an additional chlorine atom, which could enhance lipophilicity and affect bioavailability .
Core Heterocycle Differences: The triazolothiazole core in ’s compound adds a fused triazole ring, likely increasing rigidity and altering electronic properties compared to the simple thiazole in the target compound .
Substituent Effects :
Biological Activity
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of carbamates, exhibits a variety of pharmacological effects that may be relevant in treating various medical conditions.
- Molecular Formula : C19H17ClN2O2S
- Molecular Weight : 372.87 g/mol
- CAS Number : 439111-31-6
- Boiling Point : Not specified in available literature.
The biological activity of this compound is primarily linked to its interaction with specific ion channels and receptors in the body. Notably, it has been shown to modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a significant role in pain sensation and inflammatory responses. TRPA1 is activated by various irritants and inflammatory mediators, making it a target for pain relief therapies .
Pain Modulation
Research indicates that compounds similar to this compound can act as TRPA1 antagonists. This antagonistic action could potentially alleviate various types of pain, including:
- Acute Pain
- Chronic Pain
- Neuropathic Pain
- Inflammatory Pain
Inhibition of TRPA1 may help reduce the sensation of pain caused by inflammatory processes or nerve damage .
Anti-inflammatory Effects
The compound's ability to inhibit TRPA1 suggests it may also possess anti-inflammatory properties. By blocking the activation of this receptor, it may reduce the release of pro-inflammatory cytokines and other mediators involved in inflammation .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-phenylcarbamate, and how are intermediates characterized?
A catalyst-free aqueous ethanol-mediated synthesis is a common approach for carbamate derivatives. This method avoids hazardous catalysts and enables efficient coupling of thiazole intermediates with phenylcarbamate groups. Key intermediates are characterized via melting point analysis, H/C NMR, and HRMS to confirm structural integrity. For example, H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and thiazole methyl groups (δ 2.4–2.6 ppm) are critical for validation .
Q. How can solubility and stability challenges be addressed during in vitro assays for this compound?
Solubility limitations in aqueous buffers are common due to hydrophobic aromatic and thiazole moieties. Co-solvents like DMSO (≤1% v/v) or ethanol can improve solubility, but stability must be monitored via HPLC or LC-MS over 24–72 hours. Pre-formulation studies under varying pH (4–9) and temperature (4–37°C) are recommended to identify optimal storage conditions .
Q. What spectroscopic techniques are essential for confirming the structure of this carbamate derivative?
High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight ([M+H] or [M+Na]). H NMR resolves substituent patterns (e.g., 4-chlorophenyl protons as doublets at δ 7.3–7.5 ppm), while C NMR confirms carbonyl (δ 165–170 ppm) and thiazole ring carbons (δ 110–150 ppm). IR spectroscopy can validate carbamate C=O stretches (~1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in multi-step syntheses of this compound?
Design of Experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables like solvent polarity (ethanol vs. acetonitrile), temperature (60–100°C), and reaction time (6–24 hrs). For instance, increasing ethanol content may improve thiazole ring cyclization but reduce carbamate coupling efficiency. Response surface modeling identifies optimal trade-offs .
Q. What strategies resolve discrepancies in spectral data between synthetic batches?
Contradictions in NMR or HRMS data often arise from residual solvents, byproducts, or stereochemical variations. Comparative analysis with reference standards (e.g., commercial 4-chlorophenyl-thiazole derivatives) and 2D NMR techniques (COSY, HSQC) can isolate signals from impurities. X-ray crystallography is definitive for resolving ambiguous stereochemistry .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Substituent effects are studied via SAR (Structure-Activity Relationship) models. For example, replacing 4-chlorophenyl with 4-fluorophenyl may enhance membrane permeability (lower logP) but reduce target binding affinity. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC) quantifies these trade-offs .
Q. What analytical methods validate purity for publications or regulatory submissions?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) is standard. Purity ≥95% is typically required, validated via peak integration. For trace impurities, LC-MS/MS identifies structural motifs, while elemental analysis confirms C/H/N/S ratios within 0.3% of theoretical values .
Q. How can metabolic stability be predicted for this compound in early-stage drug discovery?
Microsomal incubation (human/rat liver microsomes) with NADPH cofactor assesses phase I metabolism. LC-HRMS identifies metabolites (e.g., hydroxylation at the thiazole methyl group). In silico tools like SwissADME predict CYP450 interactions, prioritizing derivatives with lower clearance rates .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., aqueous ethanol) to minimize waste .
- Data Validation : Cross-reference spectral data with PubChem or Enamine entries to ensure reproducibility .
- Contradiction Resolution : Use orthogonal techniques (e.g., X-ray + NMR) for ambiguous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
